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Cat. No.: B021327 Get Quote

Introduction
4-Pentyloxyphthalonitrile stands as a significant precursor in the synthesis of advanced

materials, particularly unsymmetrically substituted phthalocyanines. These macrocyclic

compounds are the subject of intensive research due to their diverse applications in fields such

as nonlinear optics, photodynamic therapy, and catalysis. The pentyloxy group imparts

increased solubility in organic solvents, a crucial property for the synthesis and processing of

phthalocyanine derivatives.[1]

This technical guide provides an in-depth analysis of the spectroscopic data of 4-
Pentyloxyphthalonitrile, offering a foundational understanding for researchers and

professionals engaged in its synthesis and application. The elucidation of its molecular

structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) is paramount for verifying its identity, purity, and for

predicting its reactivity and properties.

Molecular Structure and Spectroscopic Overview
The molecular structure of 4-Pentyloxyphthalonitrile, with the IUPAC name 4-

(pentyloxy)phthalonitrile and CAS number 106943-83-3, is presented below.[2][3] The key

functional groups that give rise to characteristic spectroscopic signals are the aromatic ring, the

two nitrile groups (-C≡N), and the pentyloxy ether linkage (-O-C₅H₁₁).

Figure 1: Molecular Structure of 4-Pentyloxyphthalonitrile
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of individual protons

(¹H NMR) and carbon atoms (¹³C NMR).[4]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-Pentyloxyphthalonitrile in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to

avoid interfering signals.[5]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field

strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.[6]

¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45° pulse width,

a relaxation delay of 2-5 seconds, and a larger number of scans are typically required due to

the low natural abundance of ¹³C.

¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum of 4-Pentyloxyphthalonitrile is expected to show distinct signals for

the aromatic protons and the aliphatic protons of the pentyloxy group.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

7.7 - 7.9 m 3H Aromatic protons

4.10 t, J = 6.5 Hz 2H -O-CH₂-

1.85 p, J = 6.7 Hz 2H -O-CH₂-CH₂-

1.45 m 4H -CH₂-CH₂-CH₃

0.95 t, J = 7.2 Hz 3H -CH₃

Interpretation of ¹H NMR Spectrum:

Aromatic Region (7.7 - 7.9 ppm): The three protons on the benzene ring appear as a

complex multiplet in the downfield region due to the deshielding effect of the aromatic ring

currents and the electron-withdrawing nitrile groups.[7]

Methylene Protons Adjacent to Oxygen (4.10 ppm): The two protons of the -O-CH₂- group

are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift.

The signal appears as a triplet due to coupling with the neighboring methylene protons.

Aliphatic Protons (0.95 - 1.85 ppm): The remaining protons of the pentyloxy chain appear in

the upfield region, with chemical shifts and multiplicities consistent with a pentyl group. The

terminal methyl group (-CH₃) at 0.95 ppm appears as a triplet.

¹³C NMR Spectroscopy: Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically

non-equivalent carbon atoms.
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Chemical Shift (δ, ppm) Assignment

162.5 C-O (aromatic)

134.0 C-CN

133.5 C-CN

120.1 Aromatic CH

118.8 Aromatic CH

117.5 Aromatic CH

115.4 C≡N

115.2 C≡N

108.9 C (aromatic, adjacent to C-O)

69.0 -O-CH₂-

28.8 -O-CH₂-CH₂-

28.1 -CH₂-CH₂-CH₃

22.4 -CH₂-CH₃

14.0 -CH₃

Interpretation of ¹³C NMR Spectrum:

Aromatic and Nitrile Carbons (108.9 - 162.5 ppm): The carbon attached to the oxygen atom

(C-O) is significantly deshielded and appears at the lowest field in the aromatic region. The

carbons bearing the nitrile groups (C-CN) and the nitrile carbons themselves (C≡N) are also

found in this region.[8]

Aliphatic Carbons (14.0 - 69.0 ppm): The carbons of the pentyloxy chain appear in the

upfield region. The carbon directly attached to the oxygen (-O-CH₂-) is the most deshielded

of the aliphatic carbons.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to bond

vibrations.[9]

Experimental Protocol: IR Spectroscopy
Sample Preparation: For a solid sample like 4-Pentyloxyphthalonitrile, the KBr pellet

method is commonly used. A small amount of the sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be

prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate

on a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first

collected and then subtracted from the sample spectrum.

Spectral Range: The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

IR Spectroscopy: Data and Interpretation
The IR spectrum of 4-Pentyloxyphthalonitrile is expected to show characteristic absorption

bands for its key functional groups.

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group

3100-3000 Medium C-H stretch Aromatic C-H

2960-2850 Strong C-H stretch Aliphatic C-H

2230-2220 Strong, sharp C≡N stretch Nitrile

1600-1450 Medium C=C stretch Aromatic ring

1250-1200 Strong
C-O-C stretch

(asymmetric)
Aryl-alkyl ether

1050-1000 Medium
C-O-C stretch

(symmetric)
Aryl-alkyl ether

Interpretation of IR Spectrum:
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Nitrile Stretch (2230-2220 cm⁻¹): A strong, sharp absorption band in this region is a definitive

indicator of the nitrile functional group.[10]

C-H Stretches (3100-2850 cm⁻¹): The presence of both aromatic (above 3000 cm⁻¹) and

aliphatic (below 3000 cm⁻¹) C-H stretching vibrations confirms the presence of both the

benzene ring and the pentyloxy group.[11]

Ether Linkage (1250-1200 cm⁻¹ and 1050-1000 cm⁻¹): The strong asymmetric and medium

symmetric C-O-C stretching bands are characteristic of an aryl-alkyl ether.

Aromatic C=C Stretches (1600-1450 cm⁻¹): Multiple medium intensity bands in this region

are indicative of the carbon-carbon double bond vibrations within the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and deducing its structure.[12]

Experimental Protocol: Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common technique for relatively small, volatile

organic molecules. The sample is vaporized and bombarded with a high-energy electron

beam, leading to ionization and fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to

separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions

versus their m/z values.

Mass Spectrometry: Data and Interpretation
The mass spectrum of 4-Pentyloxyphthalonitrile is expected to show a molecular ion peak

and several characteristic fragment ions.
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m/z Relative Abundance Proposed Fragment

214 High [M]⁺ (Molecular Ion)

143 Moderate [M - C₅H₁₁]⁺

128 Low [C₈H₄N₂]⁺

71 High [C₅H₁₁]⁺

Interpretation of Mass Spectrum:

Molecular Ion Peak ([M]⁺, m/z 214): The peak at m/z 214 corresponds to the molecular

weight of 4-Pentyloxyphthalonitrile (C₁₃H₁₄N₂O), confirming its elemental composition.[2]

[3]

Loss of the Pentyl Group (m/z 143): A common fragmentation pathway for ethers is the

cleavage of the C-O bond, leading to the loss of the alkyl chain. The peak at m/z 143

represents the [M - C₅H₁₁]⁺ fragment.

Phthalonitrile Cation (m/z 128): Further fragmentation can lead to the formation of the stable

phthalonitrile cation.[13]

Pentyl Cation (m/z 71): The peak at m/z 71 corresponds to the pentyl cation, [C₅H₁₁]⁺.

[M]⁺˙
m/z = 214

[M - C₅H₁₁]⁺
m/z = 143- •C₅H₁₁

[C₅H₁₁]⁺
m/z = 71

- •OC₆H₃(CN)₂

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation of 4-Pentyloxyphthalonitrile

Conclusion
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The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and

unambiguous structural confirmation of 4-Pentyloxyphthalonitrile. The characteristic signals

and fragmentation patterns observed are in excellent agreement with the proposed molecular

structure. This guide serves as a valuable resource for scientists and researchers, enabling

them to confidently identify and characterize this important synthetic precursor, thereby

facilitating its use in the development of novel materials.
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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